molecular formula C22H22N4O3S B11142670 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11142670
M. Wt: 422.5 g/mol
InChI Key: YTCNUWKYYDHOQR-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a dimethoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and thiazole intermediates. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-13-20(30-22(24-13)14-8-9-17(28-2)18(12-14)29-3)21(27)23-11-10-19-25-15-6-4-5-7-16(15)26-19/h4-9,12H,10-11H2,1-3H3,(H,23,27)(H,25,26)

InChI Key

YTCNUWKYYDHOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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